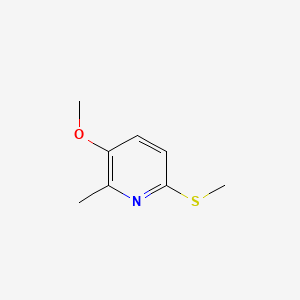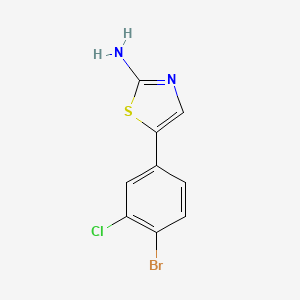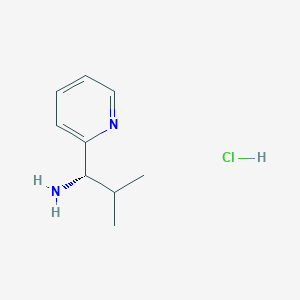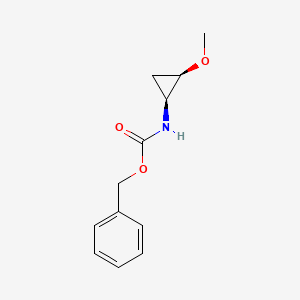
3-Methoxy-2-methyl-6-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-6-(methylthio)pyridine is a substituted pyridine compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group, a methyl group, and a methylthio group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6-(methylthio)pyridine can be achieved through several methods. One common approach involves the ortho lithiation of 3-methoxypyridine using mesityllithium as the metalating base
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-6-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as peroxodisulphate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Peroxodisulphate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methyl-6-(methylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a catalyst in addition reactions involving acetylenic esters.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methyl-6-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. Its effects are mediated through interactions with functional groups on other molecules, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypyridine: A simpler analog with only a methoxy group attached to the pyridine ring.
2-Methoxypyridine: Another analog with the methoxy group at a different position on the pyridine ring.
6-Methoxy-3-pyridinecarboxaldehyde: A related compound with an aldehyde group in addition to the methoxy group.
Uniqueness
3-Methoxy-2-methyl-6-(methylthio)pyridine is unique due to the presence of both a methylthio group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-6-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NOS/c1-6-7(10-2)4-5-8(9-6)11-3/h4-5H,1-3H3 |
Clave InChI |
KGJKLZTYZVQSCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)



![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)



![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)

